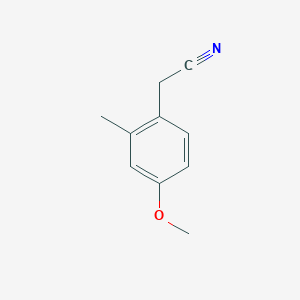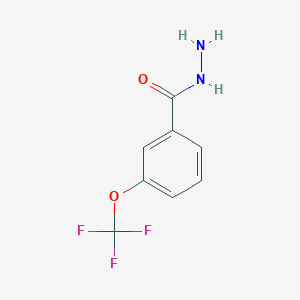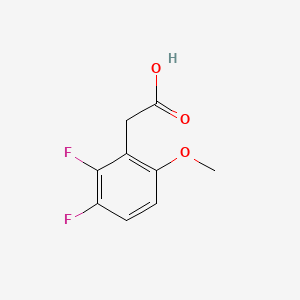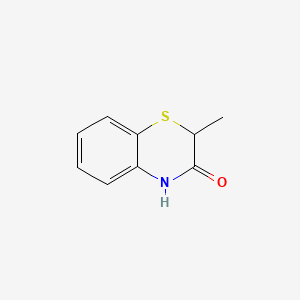
1-Ciclopentil-2,3-dihidro-1H-indol-5-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound that can be associated with the broader class of indole derivatives. Indoles are heterocyclic compounds that are characterized by a benzene ring fused to a pyrrole ring. These compounds are of significant interest in organic chemistry due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the regioselective photochemical cycloaddition of enamine-carbaldehydes with alkenes, as described in the first paper. This process can yield substituted tetrahydropyridines, which can be further dehydrated to form dihydropyridines . Although the paper does not directly discuss the synthesis of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The specific substituents on the indole core, such as a cyclopentyl group and an aldehyde functional group in the case of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde, can significantly influence the compound's electronic and steric properties. The second paper discusses the use of cyclodextrins to selectively synthesize hydroxymethylated indoles , which highlights the importance of selective functionalization in modifying the indole scaffold.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The reactivity of the aldehyde group in 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde would allow it to participate in nucleophilic addition reactions, as well as condensation reactions. The third paper provides an example of how different substituents on a pyrazole carbaldehyde can lead to different reaction outcomes with cyclohexylamine, resulting in either nucleophilic substitution or condensation followed by hydrolysis . This illustrates the potential reactivity of the carbaldehyde group in the context of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde would be influenced by its functional groups and overall molecular structure. The presence of the aldehyde group would make it polar and potentially more reactive, while the cyclopentyl group would add steric bulk. The indole core itself is known to be relatively stable and can engage in pi-stacking due to its aromatic nature. The papers provided do not directly discuss the physical properties of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde, but the properties of similar compounds can be inferred based on the discussed reactions and molecular structures .
Aplicaciones Científicas De Investigación
Investigación en Proteómica
Este compuesto se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es integral para comprender muchos procesos biológicos.
Precursor en Reacciones Multicomponente
“1-Ciclopentil-2,3-dihidro-1H-indol-5-carbaldehído” y sus derivados son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Se utilizan en reacciones multicomponente (MCR), que son un tipo de reacción química donde tres o más sustancias se combinan para formar un producto . Las MCR generalmente tienen un alto rendimiento, son fáciles de operar, y rentables en tiempo y coste .
Síntesis de Moléculas Activas
El compuesto es un precursor ideal para la síntesis de moléculas activas . Las moléculas activas son aquellas que tienen un efecto biológico en el tejido vivo, lo que las hace importantes en el desarrollo de fármacos.
Generación de Estructuras Biológicamente Activas
Se utiliza para generar estructuras biológicamente activas . Estas estructuras tienen un efecto específico en la actividad de un organismo vivo o cualquiera de sus componentes. Los efectos pueden ser terapéuticos o tóxicos, dependiendo de la estructura.
Síntesis de Diversos Derivados Heterocíclicos
Los grupos funcionales inherentes (CO) en “this compound” pueden sufrir reacciones de acoplamiento C–C y C–N y reducciones fácilmente . Esto lo convierte en un precursor vital para la síntesis de diversos derivados heterocíclicos .
Aplicaciones Farmacéuticas
Los derivados del indol, incluido “this compound”, han exhibido muchas actividades biológicas importantes, lo que los hace significativos en química medicinal y farmacéutica . Estas actividades incluyen actividades antioxidantes, antibióticas, antiinflamatorias, antimicrobianas, anticancerígenas, antihiperglucémicas, inhibidores de la proteína quinasa y anti-VIH .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they can produce a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
1-cyclopentyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-11-5-6-14-12(9-11)7-8-15(14)13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCJUEVZZWFRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC3=C2C=CC(=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)
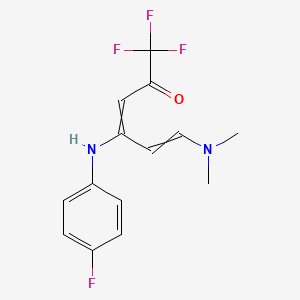
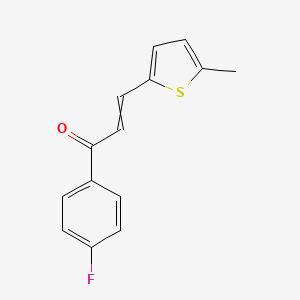
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
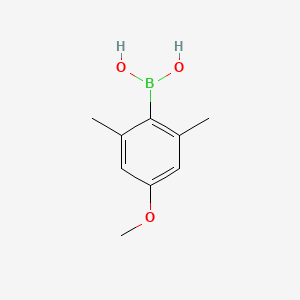
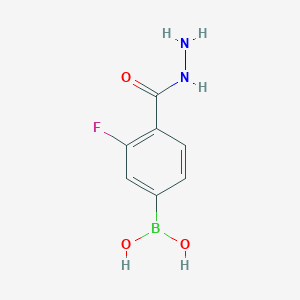
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

